molecular formula C13H20O3 B14292760 Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate CAS No. 127230-66-4

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B14292760
CAS No.: 127230-66-4
M. Wt: 224.30 g/mol
InChI Key: NBWDGGPAJJEMLO-UHFFFAOYSA-N
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Description

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and an alkene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclohexanone derivative with an appropriate alkyl halide, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the alkylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The alkene side chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The ester and carbonyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the alkene side chain, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

    Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups, affecting their chemical behavior and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

127230-66-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 3-but-3-enyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-3-5-7-10-8-6-9-11(12(10)14)13(15)16-4-2/h3,10-11H,1,4-9H2,2H3

InChI Key

NBWDGGPAJJEMLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)CCC=C

Origin of Product

United States

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